molecular formula C19H28O B13763641 2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal CAS No. 53892-71-0

2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal

Cat. No.: B13763641
CAS No.: 53892-71-0
M. Wt: 272.4 g/mol
InChI Key: QZDNGQHXXIMLFS-UHFFFAOYSA-N
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Description

2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal is a chemical compound with a complex structure that includes multiple methyl groups and a cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of Amberlyst-15 resin as a catalyst in the reaction of linalool . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve halogenation or alkylation using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal is unique due to its specific arrangement of methyl groups and the presence of a trienal moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

53892-71-0

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-2,4,6-trienal

InChI

InChI=1S/C19H28O/c1-15(8-6-9-16(2)14-20)11-12-18-17(3)10-7-13-19(18,4)5/h6,8-9,11,14H,7,10,12-13H2,1-5H3

InChI Key

QZDNGQHXXIMLFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)CC=C(C)C=CC=C(C)C=O

Origin of Product

United States

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